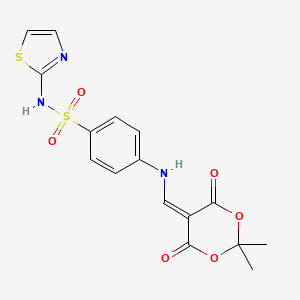

4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core linked to a thiazol-2-yl group and a Schiff base substituent derived from 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-carbaldehyde. Its synthesis likely involves condensation of sulfathiazole with the aldehyde under reflux conditions, analogous to methods described for related Schiff bases .

Properties

IUPAC Name |

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6S2/c1-16(2)24-13(20)12(14(21)25-16)9-18-10-3-5-11(6-4-10)27(22,23)19-15-17-7-8-26-15/h3-9,18H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFSFGLBKQAYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide , with CAS number 205448-64-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a molecular weight of approximately 335.313 g/mol. Its structure includes a thiazole ring and a sulfonamide group, which are often associated with various biological activities.

The biological activity of this compound can be attributed to its structural components:

- Sulfonamide Group : Known for its antimicrobial properties, sulfonamides inhibit bacterial synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis.

- Thiazole Ring : This moiety is often involved in enzyme inhibition and has been linked to antitumor activities.

- Dioxane Derivative : The presence of the dioxane structure may enhance the compound's stability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide and thiazole groups can effectively inhibit the growth of various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest that the compound may possess similar antimicrobial efficacy.

Anticancer Potential

The thiazole-containing compounds have been extensively studied for their anticancer properties. Preliminary data indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 50 μM, suggesting a dose-dependent response.

- Animal Models : In vivo studies using murine models have shown promise in tumor reduction when treated with this compound alongside standard chemotherapy agents.

Comparison with Similar Compounds

Key Observations :

- The target compound's dioxane-dione ring distinguishes it from analogues with hydroxy, triazine, or thiadiazole substituents.

- Thiazolidinone-pyrazole hybrids (e.g., ) introduce additional hydrogen-bonding sites (C=O, C=S) and steric bulk, affecting target binding.

Physicochemical and Pharmacokinetic Properties

Key Observations :

Key Observations :

- The target compound 's thiazole and dioxane-dione groups suggest dual targeting of sulfonamide-sensitive enzymes (e.g., dihydropteroate synthase) and kinases.

- Compared to , the absence of a thioxo group reduces redox-related toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.